molecular formula C13H14FNO4S B2831724 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide CAS No. 863022-43-9

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide

Cat. No.: B2831724
CAS No.: 863022-43-9
M. Wt: 299.32
InChI Key: WLKFMKGQVAHVAH-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C13H14FNO4S and its molecular weight is 299.32. The purity is usually 95%.
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Scientific Research Applications

Environmental Detection and Analysis

Research has led to the development of methods for detecting and analyzing herbicides in natural water. For instance, the study by Zimmerman, Schneider, and Thurman (2002) focused on isolating herbicides like dimethenamid and flufenacet along with their degradation products in water samples. This method could potentially be adapted for substances structurally related to N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide, providing an avenue for environmental monitoring and analysis of similar compounds Analysis and detection of the herbicides dimethenamid and flufenacet and their sulfonic and oxanilic acid degradates in natural water.

Medicinal Chemistry and Drug Design

In medicinal chemistry, the structure of this compound provides insights into drug design and development. Schroeder et al. (2009) discovered a series of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. Such studies highlight the potential for developing targeted therapies utilizing similar structural frameworks, showcasing the compound's relevance in the synthesis of new therapeutic agents Discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a selective and orally efficacious inhibitor of the Met kinase superfamily.

Synthesis of Fluorinated Compounds

Ghosh et al. (2009) explored the synthesis and reactivity of fluorinated building blocks, which are critical in the development of pharmaceuticals and agrochemicals due to their unique properties. The methodologies developed for creating alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from fluorinated intermediates could be applicable to the synthesis or functionalization of compounds like this compound, underlining the importance of fluorinated compounds in modern chemistry Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block.

Antiplasmodial and Anticancer Research

Mphahlele et al. (2017) synthesized a series of novel N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated them for potential in vitro antiplasmodial properties against Plasmodium falciparum. Research into compounds with similar structural features could contribute to the development of new antimalarial drugs, emphasizing the relevance of this compound in pharmaceutical research Synthesis and Evaluation of N-(3-Trifluoroacetyl-indol-7-yl) Acetamides for Potential In Vitro Antiplasmodial Properties.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO4S/c1-19-8-13(16)15(11-4-2-10(14)3-5-11)12-6-7-20(17,18)9-12/h2-7,12H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLKFMKGQVAHVAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.